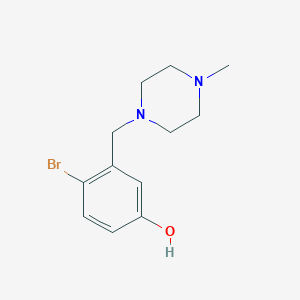
1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, a fluorophenyl group at position 5, and an aldehyde group at position 4 of the pyrazole ring
準備方法
The synthesis of 1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3,5-dimethylpyrazole with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis or inhibit cell proliferation, contributing to its anticancer properties.
類似化合物との比較
1-Ethyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-3,5-dimethylpyrazole:
4-Fluorobenzaldehyde: This compound lacks the pyrazole ring, limiting its use in the synthesis of heterocyclic compounds and reducing its potential biological activities.
1-Ethyl-5-(4-chlorophenyl)-1h-pyrazole-4-carbaldehyde: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological properties. The fluorine atom in this compound may enhance its stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
特性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC名 |
1-ethyl-5-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-15-12(10(8-16)7-14-15)9-3-5-11(13)6-4-9/h3-8H,2H2,1H3 |
InChIキー |
WEWLWPBHSKNVHC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)
![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)




![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide](/img/structure/B12073180.png)







